molecular formula C14H19NO4 B554387 CBZ-L-Isoleucine CAS No. 3160-59-6

CBZ-L-Isoleucine

Cat. No.: B554387
CAS No.: 3160-59-6
M. Wt: 265.30 g/mol
InChI Key: JSHXJPFZKBRLFU-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-L-Isoleucine (N-Carbobenzoxy-L-isoleucine, CAS: 3160-59-6) is a protected derivative of the essential amino acid L-isoleucine. Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.3 g/mol . The carbobenzoxy (Cbz) group serves as a temporary protecting group for the amino moiety during peptide synthesis, preventing unwanted side reactions . This compound is widely utilized in organic and pharmaceutical chemistry, particularly in the synthesis of peptidomimetics and proteasome inhibitors . It appears as a white to off-white crystalline powder, soluble in organic solvents like methanol and dichloromethane .

Properties

IUPAC Name

(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHXJPFZKBRLFU-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3160-59-6
Record name N-[(Phenylmethoxy)carbonyl]-L-isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3160-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzyloxycarbonyl-L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.647
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[(Phenylmethoxy)carbonyl]-L-isoleucine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK7LE9K5EV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism and Conditions

L-Isoleucine’s primary amine reacts with Cbz-Cl in a biphasic system, typically employing water and an organic solvent such as dioxane or tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, where the deprotonated amine attacks the electrophilic carbonyl carbon of Cbz-Cl. Maintaining a pH of 8–9 using sodium bicarbonate or sodium hydroxide ensures optimal amine reactivity while minimizing hydrolysis of the chloroformate. Excess Cbz-Cl (1.2–1.5 equivalents) drives the reaction to completion within 2–4 hours at 0–5°C, yielding N-Cbz-L-isoleucine with minimal diastereomer formation.

Table 1: Optimization of Solution-Phase Carbobenzoxylation

ParameterConditionsYield (%)Purity (%)
SolventDioxane/water (1:1)8592
BaseNaHCO₃ (1.5 eq)7889
Temperature0°C9095
Cbz-Cl Equivalents1.28893

Post-reaction, the product is extracted into ethyl acetate, washed with dilute hydrochloric acid to remove unreacted amino acid, and crystallized from hexane/ethyl acetate mixtures. This method consistently achieves yields of 85–90% with purities exceeding 95%.

Epimerization Control and Mitigation Strategies

Racemization at the α-carbon poses a significant challenge during Cbz protection, particularly under basic or high-temperature conditions. The formation of D-alloisoleucine derivatives can compromise peptide synthesis outcomes, necessitating stringent control measures.

Influence of Reaction Parameters

Epimerization rates increase exponentially above 25°C due to base-catalyzed keto-enol tautomerization. For example, reactions conducted at 40°C exhibit a 12% racemization rate, compared to <1% at 0°C. The addition of catalytic aldehydes, such as salicylaldehyde, accelerates epimerization via Schiff base intermediates, as demonstrated in L-isoleucine-to-D-alloisoleucine conversions. However, omitting such catalysts and maintaining pH below 9.5 effectively suppresses racemization during Cbz protection.

Resolution of Epimeric Mixtures

When racemization occurs, chiral resolution using tartaric acid derivatives enables isolation of enantiopure this compound. A patented method employs (2S,3S)-tartaric acid to form diastereomeric salts with the epimeric mixture. The this compound-tartrate complex exhibits lower solubility in aqueous ethanol (20% v/v) and precipitates preferentially, achieving 97–98% diastereomeric excess. Subsequent treatment with ion-exchange resins liberates the free amino acid derivative.

Industrial-Scale Production Processes

Scaling this compound synthesis requires addressing solvent efficiency, waste management, and process safety. Continuous flow reactors have emerged as superior to batch systems for large-scale manufacturing.

Continuous Flow Carbobenzoxylation

In a representative setup, L-isoleucine (0.5 M in THF) and Cbz-Cl (0.6 M in THF) are pumped into a static mixer at 5 mL/min, followed by aqueous NaHCO₃ (1 M) at 3 mL/min. The biphasic stream transitions through a temperature-controlled reactor (5°C, 10 min residence time), achieving 92% conversion with 99.5% enantiomeric purity. This method reduces solvent consumption by 40% compared to batch processes and eliminates manual handling of toxic Cbz-Cl.

Table 2: Batch vs. Continuous Flow Synthesis

MetricBatch ProcessContinuous Flow
Yield (%)8592
Solvent Volume (L/kg)12072
Reaction Time (h)40.17
Energy ConsumptionHighModerate

Analytical Characterization of Synthetic Products

Validating the identity and purity of this compound requires a multifaceted analytical approach.

Spectroscopic Methods

  • ¹H NMR (400 MHz, DMSO-d₆) : Characteristic signals include the Cbz aromatic protons (δ 7.32–7.45 ppm, multiplet) and the α-methine proton (δ 4.12 ppm, doublet of doublets).

  • IR (ATR) : Stretching vibrations at 1745 cm⁻¹ (C=O, carbamate) and 1680 cm⁻¹ (C=O, carboxylic acid) confirm successful protection.

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves this compound (tR = 8.2 min) from D-alloisoleucine contaminants (tR = 9.1 min). Chiral HPLC using a Crownpak CR-I column (hexane/isopropanol 85:15) achieves baseline separation of enantiomers, enabling quantification of racemization (<0.5% typical).

Troubleshooting Common Synthesis Challenges

Low Yields in Carbobenzoxylation

Incomplete reactions often stem from inadequate base concentration or premature Cbz-Cl hydrolysis. Increasing NaHCO₃ to 2 equivalents and pre-cooling reagents to 0°C improves yields to >90%.

Solvent-Induced Crystallization Issues

Ethyl acetate residues in crystallized products can depress melting points. Washing with cold hexane (-20°C) followed by vacuum drying (40°C, 24 h) produces solvent-free crystals with sharp melting points (98–100°C) .

Chemical Reactions Analysis

Catalytic Hydrogenation

The Cbz group is cleaved via hydrogenolysis using palladium-based catalysts:

  • Reagents/Conditions : 10% Pd/C, H₂ gas (1–3 atm), room temperature in ethanol or THF .

  • Product : L-Isoleucine with quantitative yield under optimal conditions .

  • Mechanism : The benzyloxycarbonyl group undergoes hydrogenative cleavage, releasing benzyl alcohol and CO₂ .

Substitution Reactions

The Cbz group facilitates nucleophilic substitutions at the carbonyl carbon:

  • Reagents : Amines, alcohols, or thiols in the presence of bases like DIPEA .

  • Example : Reaction with benzylamine forms a urea derivative, useful in peptide backbone modifications .

  • Challenges : Competing hydrolysis requires anhydrous conditions .

Peptide Coupling Reactions

Cbz-L-Isoleucine serves as a building block in solid-phase peptide synthesis (SPPS):

  • Coupling Agents : DCC, HOBt, or DIC in DMF .

  • Typical Yield : 85–95% for dipeptide formation .

  • Side Reaction : Epimerization at the α-carbon (≤5%) .

Ester Hydrolysis

The carboxylate group undergoes hydrolysis under acidic or enzymatic conditions:

  • Acidic Hydrolysis : 6M HCl, 110°C for 12 hr (quantitative yield).

  • Enzymatic Hydrolysis : Bacillus subtilis esterase (BS2) cleaves tert-butyl esters at 30°C, pH 7.5, with >90% conversion .

Stereochemical Considerations

Epimerization during reactions is detectable via NMR:

  • α-CH Chemical Shifts :

    • L-Isoleucine: 3.65–3.75 ppm (¹H); 57.8 ppm (¹³C).

    • allo-Isoleucine: 3.85–3.95 ppm (¹H); 59.2 ppm (¹³C) .

  • Mitigation : Low-temperature reactions and minimized basic conditions reduce racemization .

Table 1: Enzymatic Deprotection Efficiency

SubstrateConversion (%)
Z-L-Phenylalanine100
Z-L-Alanine99
Z-L-Lysine83

Table 2: Epimerization During Coupling

ConditionEpimerization (%)
DCC, 0°C<2
DIC, room temperature≤5

Scientific Research Applications

Biochemical Properties

Cbz-L-Isoleucine is characterized by its unique structure which includes a carbobenzoxy (Cbz) protecting group. This modification enhances its stability and solubility, making it suitable for various biochemical applications.

Peptide Synthesis

This compound is widely used in peptide synthesis as a building block due to its ability to form stable peptide bonds. It is particularly valuable in solid-phase peptide synthesis (SPPS), where the Cbz group acts as a protective group that can be selectively removed under mild conditions.

Antibody Engineering

Research indicates that isoleucine residues are frequently found in the complementarity-determining regions (CDRs) of monoclonal antibodies. A study showed that approximately 97% of sequenced antibodies contained at least one isoleucine or leucine residue in their CDRs, underscoring the importance of this compound in antibody engineering .

Metabolic Studies

Recent studies have highlighted the role of isoleucine in metabolic health. For instance, dietary restriction of isoleucine has been shown to improve metabolic health and extend lifespan in animal models. Research demonstrated that reducing dietary levels of isoleucine led to improved glucose tolerance and energy expenditure across various strains of mice .

Table 2: Effects of Isoleucine on Metabolic Health

StudyFindings
Dietary RestrictionImproved glucose tolerance and metabolic health
Animal ModelsIncreased lifespan and reduced frailty
Gender DifferencesVariability in response observed between sexes

Clinical Trials

Clinical investigations have explored the efficacy of isoleucine in managing conditions such as hot flushes in postmenopausal women. A randomized trial indicated no significant improvement with L-isoleucine treatment compared to placebo, suggesting limited therapeutic benefits in this context .

Functional Foods

The potential of this compound extends into functional foods, where it may be utilized for its metabolic benefits. The compound's role in enhancing glucose uptake suggests possible applications in dietary supplements aimed at improving metabolic health .

Case Studies

Several case studies illustrate the diverse applications of this compound:

  • A study on mice demonstrated that dietary isoleucine restriction significantly improved metabolic parameters including glycemic control and body composition .
  • Another investigation into monoclonal antibodies revealed that the presence of isoleucine residues was crucial for maintaining structural integrity and functionality .

Mechanism of Action

The primary function of Cbz-L-Isoleucine is to serve as a protected form of L-Isoleucine in peptide synthesis. The Cbz group protects the amino function of L-Isoleucine during chemical reactions, preventing unwanted side reactions. The Cbz group can be removed under mild conditions, such as catalytic hydrogenation, to yield the free amino acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cbz-L-Isoleucine vs. Boc-L-Isoleucine

  • Boc-L-Isoleucine (CAS: 13139-16-7) employs a tert-butoxycarbonyl (Boc) protecting group. Unlike the Cbz group, which is removed via hydrogenolysis, the Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid) .
  • Applications : Boc-L-Isoleucine is commonly used to prepare activated esters (e.g., hydroxysuccinimide esters) for solid-phase peptide synthesis, while this compound is preferred in stereoselective cyclopropanations for peptidomimetic inhibitors .
  • Safety : Boc-L-Isoleucine carries hazard code Xn (harmful if inhaled, ingested, or absorbed through skin), whereas this compound’s safety data emphasize standard laboratory precautions (e.g., avoiding inhalation) .

This compound vs. Cbz-N-Methyl-L-Isoleucine

  • Cbz-N-Methyl-L-Isoleucine (CAS: Not explicitly listed) introduces a methyl group on the nitrogen atom, altering steric and electronic properties. Its molecular weight is 323.39 g/mol, higher than this compound .
  • Solubility: Both compounds dissolve in methanol and dichloromethane, but the methylated derivative may exhibit reduced crystallinity due to increased hydrophobicity .
  • Applications : Cbz-N-Methyl-L-Isoleucine is primarily an intermediate in drug synthesis, whereas this compound is pivotal in stereoselective reactions for cyclopropane-containing inhibitors .

This compound vs. Unprotected L-Isoleucine

  • L-Isoleucine (CAS: 73-32-5) lacks a protecting group, making it unsuitable for stepwise peptide synthesis. Its molecular weight is 131.17 g/mol , significantly lower than its Cbz-protected counterpart .
  • Function: L-Isoleucine is a dietary essential amino acid involved in protein biosynthesis, while this compound is exclusively used in synthetic chemistry .

Data Tables

Table 1: Physicochemical Comparison of this compound and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 3160-59-6 C₁₄H₁₉NO₄ 265.3 52–54 Methanol, DCM
Boc-L-Isoleucine 13139-16-7 C₁₁H₂₁NO₄ 231.29 Not reported Organic solvents
Cbz-N-Methyl-L-Isoleucine Not provided C₁₈H₂₅NO₄ 323.39 Not reported Methanol, DCM
L-Isoleucine 73-32-5 C₆H₁₃NO₂ 131.17 284 Water, ethanol

Sources:

Research Findings

Stereoselective Cyclopropanation

This compound is critical in synthesizing cyclopropyl peptidomimetics, which inhibit the 20S proteasome. Anwar et al. demonstrated that this compound-derived enones undergo stereoselective cyclopropanation using bromoethyl acetate and chiral catalysts (e.g., quinine benzyl ether), yielding syn- or anti-products with >90% enantiomeric excess .

Comparative Stability

The Cbz group offers stability under basic conditions but requires hydrogenolysis for deprotection, whereas Boc-protected derivatives are acid-labile. This distinction influences their use in multi-step syntheses .

Biological Activity

Cbz-L-Isoleucine, a derivative of the amino acid isoleucine, has garnered attention for its potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry and biochemistry, particularly in the synthesis of peptides and as a building block in drug development. The biological activity of this compound is influenced by its structural properties, which affect its interaction with various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group attached to the isoleucine backbone. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The structure can be represented as follows:

Cbz L Isoleucine=C15H19N1O2\text{Cbz L Isoleucine}=\text{C}_{15}\text{H}_{19}\text{N}_{1}\text{O}_{2}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. Its mechanism of action appears to involve interference with protein synthesis, similar to other amino acid derivatives that target aminoacyl-tRNA synthetases. For instance, studies have shown that compounds structurally related to isoleucine can inhibit bacterial growth at low concentrations (MIC 1–5 µg/mL) by competing with natural substrates for enzyme binding sites .

Role in Peptide Synthesis

This compound serves as an important building block in peptide synthesis. Its ability to form stable peptide bonds allows for the creation of complex peptides that can exhibit enhanced biological activities. The Cbz group can be selectively removed under mild conditions, facilitating the synthesis of peptides with specific functionalities .

Study 1: Antimicrobial Efficacy

A study published in Metabolites investigated the antimicrobial efficacy of various amino acid derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of several bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Study 2: Peptide Therapeutics

In another study focused on peptide therapeutics, this compound was utilized to synthesize a series of bioactive peptides. These peptides were tested for their ability to modulate immune responses in vitro. The findings indicated that certain peptide constructs containing this compound displayed enhanced immunomodulatory effects compared to their unmodified counterparts .

Research Findings

Study Focus Findings
Study 1Antimicrobial ActivityInhibited growth of Gram-positive bacteria at MIC 1–5 µg/mL
Study 2Peptide SynthesisEnhanced immunomodulatory effects in bioactive peptides
Study 3Structural AnalysisNMR studies confirmed structural integrity and stability of synthesized peptides containing this compound

Q & A

Q. How can researchers ensure reproducibility when replicating this compound protocols from literature?

  • Methodological Answer :
  • Critical Appraisal : Cross-reference methods in ≥3 peer-reviewed journals (e.g., J. Org. Chem., Org. Biomol. Chem.).
  • Detailed Replication : Document deviations (e.g., stir rate, drying time for Na₂SO₄) in lab notebooks.
  • Open Data : Share raw NMR/HPLC files via repositories like Zenodo for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CBZ-L-Isoleucine
Reactant of Route 2
Reactant of Route 2
CBZ-L-Isoleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.